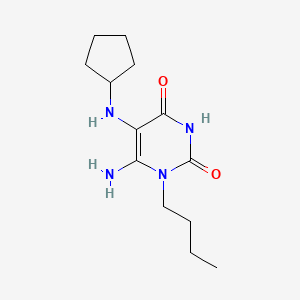
6-Amino-1-Butyl-5-(Cyclopentylamino)pyrimidine-2,4(1h,3h)-Dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Amino-1-Butyl-5-(Cyclopentylamino)pyrimidine-2,4(1h,3h)-Dione” is a chemical compound with the molecular formula C13H22N4O2 . It has an average mass of 266.339 Da and a monoisotopic mass of 266.174286 Da .
Physical and Chemical Properties
This compound has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 72.6±0.4 cm3 . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 0.23, and its ACD/LogD (pH 5.5) is 0.26 . Its polar surface area is 87 Å2, and its polarizability is 28.8±0.5 10-24cm3 . Its surface tension is 53.7±5.0 dyne/cm, and its molar volume is 219.0±5.0 cm3 .
Scientific Research Applications
Facile Construction and Transformation of Pyrimidones
The compound 6-Amino-1-Butyl-5-(Cyclopentylamino)pyrimidine-2,4(1h,3h)-Dione is used as a building block in the synthesis of various pyrimidones and pyrimidine derivatives. For instance, the synthesis of substituted pyrimido[4,5-d]pyrimidones through transformation of enaminouracil, and the construction of bis-pyrimido[4,5-d]pyrimidin-2,4-diones highlight the chemical versatility and reactivity of this compound (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
Synthesis of Pyrimido-Pyrimidine Derivatives
The compound is used in multi-component reactions, often under solvent-free conditions, to synthesize a range of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives. These methods are appreciated for their simplicity and efficiency, contributing to the field of drug discovery and organic synthesis (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008).
Heterocycle Formation and Functionalization
The compound is pivotal in the formation of heterocycles, such as pyrido[2,3-d]pyrimidines, and their subsequent functionalization. It demonstrates the compound's role in generating structures with potential pharmacological relevance, introducing functional groups that are pertinent in medicinal chemistry (Girreser, Heber, & Schütt, 2004).
Supramolecular Chemistry
Formation of Hydrogen-Bonded Supramolecular Assemblies
The compound is instrumental in synthesizing novel pyrimidine derivatives that engage in hydrogen bonding to form complex supramolecular structures. These structures have significant implications in materials science and supramolecular chemistry, showcasing the compound's role in the formation of intricate molecular architectures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Antimicrobial Research
Evaluation of Antimicrobial Activity
Derivatives of 6-Amino-1-Butyl-5-(Cyclopentylamino)pyrimidine-2,4(1h,3h)-Dione have been synthesized and evaluated for their antimicrobial properties. This demonstrates the compound's potential in contributing to the discovery and development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016).
Nonlinear Optical and Drug Discovery Applications
Investigation into Nonlinear Optical Properties
Derivatives of the compound have been synthesized and studied for their potential in nonlinear optical applications. This highlights the compound's relevance not only in medicinal chemistry but also in materials science, particularly in the development of new materials for optical and electronic applications (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).
properties
IUPAC Name |
6-amino-1-butyl-5-(cyclopentylamino)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-2-3-8-17-11(14)10(12(18)16-13(17)19)15-9-6-4-5-7-9/h9,15H,2-8,14H2,1H3,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWLLYQXNWLJDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)NC2CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-Butyl-5-(Cyclopentylamino)pyrimidine-2,4(1h,3h)-Dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412501.png)
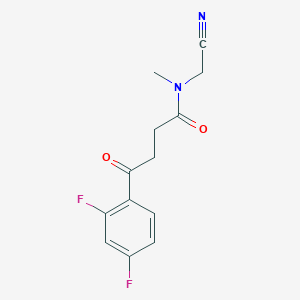
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea](/img/structure/B2412504.png)
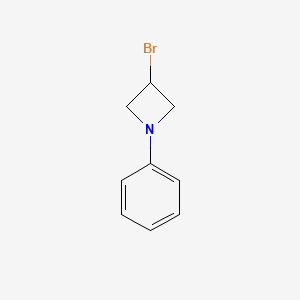
![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)

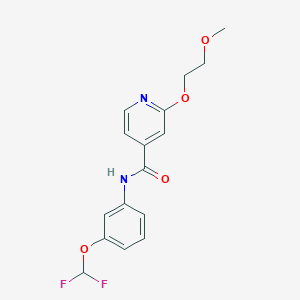
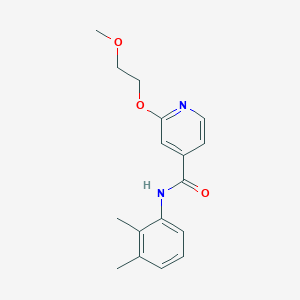
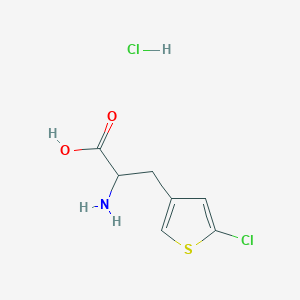
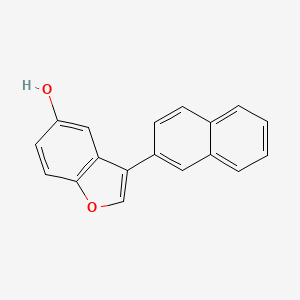

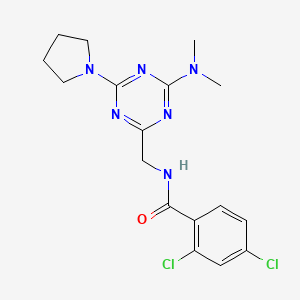
![3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2412522.png)
![2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2412523.png)